1-Cyclopentylazetidin-3-amine 1-Cyclopentylazetidin-3-amine
Brand Name: Vulcanchem
CAS No.: 1341294-86-7
VCID: VC3194052
InChI: InChI=1S/C8H16N2/c9-7-5-10(6-7)8-3-1-2-4-8/h7-8H,1-6,9H2
SMILES: C1CCC(C1)N2CC(C2)N
Molecular Formula: C8H16N2
Molecular Weight: 140.23 g/mol

1-Cyclopentylazetidin-3-amine

CAS No.: 1341294-86-7

Cat. No.: VC3194052

Molecular Formula: C8H16N2

Molecular Weight: 140.23 g/mol

* For research use only. Not for human or veterinary use.

1-Cyclopentylazetidin-3-amine - 1341294-86-7

Specification

CAS No. 1341294-86-7
Molecular Formula C8H16N2
Molecular Weight 140.23 g/mol
IUPAC Name 1-cyclopentylazetidin-3-amine
Standard InChI InChI=1S/C8H16N2/c9-7-5-10(6-7)8-3-1-2-4-8/h7-8H,1-6,9H2
Standard InChI Key JWJPXCIMELZSGU-UHFFFAOYSA-N
SMILES C1CCC(C1)N2CC(C2)N
Canonical SMILES C1CCC(C1)N2CC(C2)N

Introduction

Chemical Identity and Basic Properties

1-Cyclopentylazetidin-3-amine belongs to the class of azetidine derivatives, featuring a cyclopentyl substituent at the nitrogen position of the azetidine ring and a primary amine group at the 3-position. The compound's structural characteristics provide it with unique chemical reactivity patterns and potential for functionalization.

Basic Identification

ParameterValue
Chemical Name1-Cyclopentylazetidin-3-amine
CAS Registry Number1341294-86-7
Molecular FormulaC₈H₁₆N₂
Molecular Weight140.23 g/mol

Structural Features and Characterization

The structure of 1-Cyclopentylazetidin-3-amine contains several important features that contribute to its chemical behavior and potential biological activities.

Structural Elements

1-Cyclopentylazetidin-3-amine contains two key structural elements that define its chemical identity:

  • A four-membered azetidine ring, which is a strained nitrogen heterocycle and can be found in various natural products and compounds of biological importance .

  • A cyclopentyl substituent at the N1 position, which adds lipophilicity and conformational flexibility to the molecule.

  • A primary amine group at the C3 position, which serves as a potential hydrogen bond donor and a site for further functionalization.

The azetidine scaffold is particularly significant as it represents a rigid, three-dimensional structure that can serve as a valuable building block in medicinal chemistry. Unlike its structural isomer, the β-lactam (azetidin-2-one) which is commonly found in various antibiotics, the azetidin-3-amine structure is less extensively studied but offers unique opportunities for molecular design .

Spectroscopic Characterization

While specific spectroscopic data for 1-Cyclopentylazetidin-3-amine is limited in the available literature, typical characterization methods would include:

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C)

  • Mass Spectrometry (MS)

  • Infrared (IR) spectroscopy

  • Ultraviolet-visible (UV-Vis) spectroscopy

These methods collectively provide crucial information about the structural integrity, purity, and identity of the compound. For precise structural elucidation, techniques such as two-dimensional NMR spectroscopy and X-ray crystallography may be employed in research settings.

Synthetic Approaches

The synthesis of 1-Cyclopentylazetidin-3-amine can be approached through several general strategies based on methods developed for related azetidine derivatives.

General Synthetic Routes to Azetidine Derivatives

The synthesis of functionalized azetidines typically involves:

  • Ring-formation strategies from appropriate acyclic precursors

  • Functional group modifications of pre-existing azetidine scaffolds

  • Stereoselective approaches for obtaining specific isomers

For azetidin-3-amines specifically, a common synthetic pathway involves the modification of azetidin-3-ones, which serve as versatile intermediates . The carbonyl group of the azetidin-3-one can be transformed to an amine functionality through reductive amination or through oxime formation followed by reduction.

Challenges in Synthesis

The synthesis of azetidine derivatives presents several challenges:

  • Ring strain in the four-membered heterocycle can make certain cyclization reactions difficult

  • Controlling stereoselectivity at the C3 position can be challenging

  • Selective N-alkylation in the presence of other reactive functional groups requires careful consideration of reaction conditions

Advanced methodologies, such as those involving gold catalysis as described in the literature, have been developed to address some of these challenges and provide stereoselective access to azetidine derivatives .

Related Compounds and Structural Analogs

Understanding the relationship between 1-Cyclopentylazetidin-3-amine and structurally related compounds provides valuable context for its potential applications and properties.

Structural Variations and Analogs

Several structural analogs of 1-Cyclopentylazetidin-3-amine have been reported in the literature:

  • Compounds featuring different substituents at the N1 position instead of the cyclopentyl group

  • Azetidin-3-amines with additional functional groups attached to the primary amine

  • Derivatives with different substitution patterns on the azetidine ring

For example, the compound 6-tert-butyl-2-({1-[(1-hydroxycyclopentyl)methyl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one (CAS: 2201871-55-6) represents a more complex structural analog with additional functional groups and a modified cyclopentyl moiety.

Comparison with Other Azetidine Derivatives

Related compounds such as 7-Cyclopentyl-4-[3-(methylamino)azetidin-1-yl]pyrido[3,2-d]pyrimidin-2-amine demonstrate how the azetidin-3-amine scaffold can be incorporated into more complex molecular architectures . In these compounds, the azetidine ring serves as a structural linker, with the amine functionality providing key interaction points for potential biological targets.

Similarly, 3-(prop-1-en-2-yl)azetidin-2-ones have been explored for their antiproliferative and tubulin-destabilizing effects, highlighting the biological relevance of the azetidine scaffold in different structural contexts .

Research Directions and Future Prospects

Based on the current state of knowledge about azetidine derivatives, several promising research directions can be identified for 1-Cyclopentylazetidin-3-amine.

Synthesis Optimization

Future research could focus on:

  • Developing more efficient synthetic routes to 1-Cyclopentylazetidin-3-amine with improved yields

  • Exploring stereoselective methods to access specific stereoisomers

  • Establishing scalable procedures for larger-scale production

Structure-Activity Relationship Studies

Systematic modification of the 1-Cyclopentylazetidin-3-amine scaffold could lead to the development of structure-activity relationships (SAR) that inform design of compounds with enhanced properties:

  • Variation of the N-substituent (replacing cyclopentyl with other cycloalkyl or aryl groups)

  • Functionalization of the primary amine (alkylation, acylation, etc.)

  • Introduction of additional substituents on the azetidine ring

Exploration of Biological Activities

Given the presence of the azetidine scaffold in biologically active compounds, investigation of potential biological activities could include:

  • Screening for antiproliferative effects similar to those observed with related azetidin-2-ones

  • Evaluation as building blocks for receptor ligands, particularly in CNS drug discovery

  • Assessment of pharmacokinetic properties and metabolic stability

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